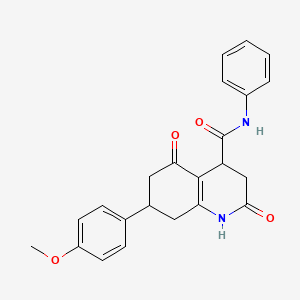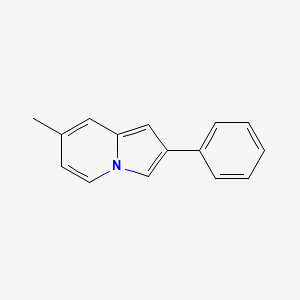![molecular formula C38H26Br2N2O4 B11566123 4-{(E)-[(4-{[(Z)-(4-{[(2Z)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566123.png)
4-{(E)-[(4-{[(Z)-(4-{[(2Z)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its multiple phenyl rings and bromophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE typically involves multi-step organic reactions. The key steps include:
Formation of the enolate intermediate: This is achieved by reacting 4-bromophenyl acetic acid with a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Aldol condensation: The enolate intermediate undergoes aldol condensation with benzaldehyde derivatives to form the enone structure.
Schiff base formation: The enone is then reacted with aniline derivatives to form the Schiff base.
Esterification: The final step involves esterification with 4-bromophenyl propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the imine groups using reducing agents such as sodium borohydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of probes for studying biological pathways.
Drug Development:
Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with specific molecular targets.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
- 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-FLUOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE
Uniqueness
The uniqueness of 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE lies in its specific bromophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C38H26Br2N2O4 |
|---|---|
Molekulargewicht |
734.4 g/mol |
IUPAC-Name |
[4-[[4-[[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] (Z)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C38H26Br2N2O4/c39-31-11-1-27(2-12-31)9-23-37(43)45-35-19-5-29(6-20-35)25-41-33-15-17-34(18-16-33)42-26-30-7-21-36(22-8-30)46-38(44)24-10-28-3-13-32(40)14-4-28/h1-26H/b23-9-,24-10+,41-25?,42-26? |
InChI-Schlüssel |
WIAXIZDYRYEGKU-IVJNJOOOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)/C=C\C5=CC=C(C=C5)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C=CC5=CC=C(C=C5)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide](/img/structure/B11566042.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11566043.png)
![(4Z)-2-phenyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11566049.png)

![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11566061.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11566065.png)

![N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566072.png)
![2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11566079.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B11566081.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11566083.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11566090.png)
![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11566091.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B11566099.png)
